Sufentanil-d5 chemical structure and physicochemical properties
Sufentanil-d5 chemical structure and physicochemical properties
Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for Sufentanil-d5
Abstract In the realm of clinical toxicology, pharmacokinetic profiling, and forensic analysis, the precise quantification of highly potent synthetic opioids is paramount. Sufentanil, a thienyl analogue of fentanyl, exhibits a narrow therapeutic index and extreme potency. To mitigate matrix effects such as ion suppression or enhancement during liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is a mandatory self-validating protocol. This whitepaper provides an in-depth analysis of the chemical structure, physicochemical properties, and validated analytical methodologies for Sufentanil-d5 , the premier deuterated internal standard for sufentanil quantification.
Chemical Structure and Physicochemical Properties
Sufentanil-d5 is structurally identical to sufentanil, with the critical exception of five deuterium atoms replacing hydrogen atoms on the propionyl moiety (propanamide-2,2,3,3,3-d5)[1].
Causality in Structural Design: The strategic placement of the deuterium label on the propionyl chain serves two critical functions. First, it provides a mass shift of +5 Da (m/z 392.2 vs. 387.2), which is sufficient to prevent isotopic overlap and cross-talk in the mass spectrometer's first quadrupole (Q1)[2]. Second, because deuterium is a stable, non-radioactive isotope that closely mimics hydrogen's van der Waals radius, Sufentanil-d5 co-elutes exactly with the unlabeled sufentanil analyte during reversed-phase liquid chromatography. This exact co-elution ensures that both the analyte and the internal standard experience the identical ionization environment in the electrospray source, perfectly normalizing any matrix-induced ion suppression.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of Sufentanil-d5, which dictate its handling, storage, and behavior in chromatographic systems[1][3].
| Property | Value / Description |
| Chemical Name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide-2,2,3,3,3-d5 |
| CAS Number | 1884682-16-9 |
| Molecular Formula | C₂₂H₂₅D₅N₂O₂S |
| Molecular Weight | 391.58 g/mol |
| SMILES String | O=C(C([2H])([2H])C([2H])([2H])[2H])N(C1=CC=CC=C1)C2(COC)CCN(CCC3=CC=CS3)CC2 |
| Physical State | Neat solid or 100 μg/mL solution in methanol |
| Solubility | Practically insoluble in water; freely soluble in methanol and ethanol |
| pKa (Predicted) | ~7.89 (Basic piperidine nitrogen) |
| Storage Temperature | -20°C (for methanolic stock solutions) |
Validated Analytical Methodology: LC-MS/MS Quantification
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its ability to be reproduced and self-validated. The following methodology details the extraction and quantification of sufentanil from human plasma using Sufentanil-d5 as the internal standard.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Protein Precipitation) Causality: Plasma contains thousands of endogenous proteins that easily foul UHPLC columns and cause severe ion suppression in the ESI source. Protein precipitation (PP) using an organic solvent disrupts the hydration shell of these proteins, causing them to denature and precipitate out of solution[4].
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Aliquot 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
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Add 10 µL of the Sufentanil-d5 working internal standard solution (e.g., 1000 pg/mL in methanol)[5].
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Add 150 µL of ice-cold Acetonitrile (crashing agent) to the mixture.
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Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
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Centrifuge the samples at 12,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[5].
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Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
Phase 2: Ultra-High Performance Liquid Chromatography (UHPLC) Causality: The use of an Acquity UPLC HSS T3 column (50 × 2.1 mm, 1.8 µm) is preferred over standard C18 phases. The T3 stationary phase is designed to withstand 100% aqueous mobile phases without phase collapse, providing superior retention and peak shape for moderately polar analytes like sufentanil[4].
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Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Milli-Q Water. (Formic acid ensures the piperidine nitrogen remains protonated [M+H]⁺, while ammonium acetate acts as a volatile buffer to stabilize peak shape).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution: Initiate at 30% Mobile Phase B. Ramp to 80% B over 2.8 minutes to elute the highly hydrophobic thienyl and phenyl rings. Re-equilibrate to 30% B for 2 minutes[5].
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Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
Phase 3: Tandem Mass Spectrometry (ESI-MS/MS) Causality: Multiple Reaction Monitoring (MRM) provides the highest specificity. The precursor ion is selected in Q1, fragmented via Collision-Induced Dissociation (CID) using argon gas in q2, and the specific product ion is isolated in Q3[2].
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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MRM Transitions:
System Architecture & Workflow Visualization
The following diagram maps the logical flow of the LC-MS/MS analytical pipeline, demonstrating the journey of the Sufentanil-d5 molecule from the complex biological matrix to final digital quantification.
Caption: LC-MS/MS analytical workflow for Sufentanil-d5 quantification via Multiple Reaction Monitoring.
References
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Title: Determination of Sufentanil in Human Plasma Using Ultra-high Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC–MS/MS) Source: ResearchGate URL: [Link]
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Title: Construction of soluble sufentanil microneedles and their analgesic effects in a mouse model of cancer pain Source: RSC Publishing URL: [Link]
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Title: Long-term stability of sufentanil quantified by UPLC–MS–MS in human plasma frozen for 11 years Source: Ovid URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Construction of soluble sufentanil microneedles and their analgesic effects in a mouse model of cancer pain - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Sufentanil-D5 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1884682-16-9 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
